N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3S2/c1-23-11-4-5-13(19)12(9-11)18(22)20-10-14(21)15-6-7-17(25-15)16-3-2-8-24-16/h2-9,14,21H,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRVPTFOMLPEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide typically involves multiple steps, starting with the preparation of the bithiophene core. The bithiophene core can be synthesized through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of 2-halo thiophenes with boronic acids in the presence of a palladium catalyst .
Once the bithiophene core is prepared, it is further functionalized to introduce the hydroxyethyl group and the bromomethoxybenzamide moiety. This can be achieved through a series of substitution and addition reactions under controlled conditions. For example, the hydroxyethyl group can be introduced via a nucleophilic substitution reaction, while the bromomethoxybenzamide moiety can be added through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide has several scientific research applications:
Organic Electronics: The bithiophene core makes this compound suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Materials Science: Its ability to form stable films and its electronic properties make it useful in the development of new materials for sensors and other electronic devices.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The bithiophene core can facilitate electron transport, while the hydroxyethyl and bromomethoxybenzamide groups can interact with biological molecules through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The hydroxyethyl group increases water solubility compared to lipophilic analogues like N-(4-methoxy-2-nitrophenyl)-4-bromobenzamide .
- Crystallinity : Similar brominated benzamides (e.g., ) crystallize in orthorhombic systems (e.g., Pbca space group), suggesting the target may form stable polymorphs under controlled conditions .
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and materials science. Its unique structural features combine a bithiophene moiety with a benzamide framework, potentially endowing it with significant biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 438.4 g/mol. The compound's structure is characterized by:
- Bithiophene Core : Enhances electronic properties and facilitates interactions with biological targets.
- Benzamide Moiety : Known for its ability to form hydrogen bonds and interact with various biomolecules.
The biological activity of this compound is believed to arise from its interaction with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The benzamide portion may inhibit enzymes involved in critical cellular pathways, similar to other benzamide derivatives known for their inhibitory effects on dihydrofolate reductase (DHFR) and other targets .
- Electron Transfer : The bithiophene unit can facilitate electron transfer processes, which may play a role in modulating oxidative stress responses in cells.
- Hydrophobic Interactions : The compound's structure allows it to engage in hydrophobic interactions with lipid membranes or protein active sites.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, benzamide derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines by downregulating key survival pathways .
Antimicrobial Activity
There is emerging evidence suggesting that this compound may also possess antimicrobial properties. Research indicates that compounds containing bithiophene structures can exhibit significant antibacterial activity against Gram-positive bacteria .
Case Studies
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Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that derivatives of benzamides can induce apoptosis and inhibit cell proliferation through mechanisms involving caspase activation and cell cycle arrest .
Cell Line IC50 (µM) Mechanism MCF-7 (Breast) 10 Apoptosis induction HeLa (Cervical) 15 Cell cycle arrest - In Vivo Studies : Animal models treated with similar bithiophene-containing compounds showed significant tumor reduction in xenograft models, indicating potential for therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
